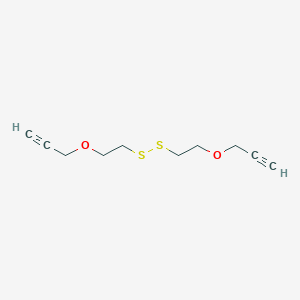

Propargyl-PEG1-SS-PEG1-Propargyl

Description

Structure

3D Structure

Properties

IUPAC Name |

3-[2-(2-prop-2-ynoxyethyldisulfanyl)ethoxy]prop-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2S2/c1-3-5-11-7-9-13-14-10-8-12-6-4-2/h1-2H,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXMUCGURZSHSDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCSSCCOCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401265796 | |

| Record name | Disulfide, bis[2-(2-propyn-1-yloxy)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401265796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1964503-40-9 | |

| Record name | Disulfide, bis[2-(2-propyn-1-yloxy)ethyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1964503-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Disulfide, bis[2-(2-propyn-1-yloxy)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401265796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Propargyl-PEG1-SS-PEG1-Propargyl: A Technical Guide to a Cleavable Bifunctional Linker

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structure, properties, and applications of Propargyl-PEG1-SS-PEG1-Propargyl, a homobifunctional and cleavable linker. This molecule is of significant interest in the fields of bioconjugation, drug delivery, and diagnostics, particularly in the development of Antibody-Drug Conjugates (ADCs).

Core Structure and Functional Properties

This compound is a symmetric molecule featuring two terminal propargyl groups, two single polyethylene (B3416737) glycol (PEG1) units, and a central disulfide (-S-S-) bond.[1][2] This unique architecture imparts several key functionalities:

-

Homobifunctionality: The identical terminal propargyl groups allow for the simultaneous or sequential conjugation of two azide-containing molecules.[2]

-

Click Chemistry Reactivity: The propargyl (alkyne) moieties are designed for highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming stable triazole linkages.[3][4]

-

Cleavable Disulfide Bond: The central disulfide bond is stable under physiological conditions but can be readily cleaved in the presence of reducing agents such as dithiothreitol (B142953) (DTT), tris(2-carboxyethyl)phosphine (B1197953) (TCEP), or intracellular glutathione.[4][5] This feature is crucial for the controlled release of conjugated payloads.

-

PEG Spacers: The short PEG1 units enhance the hydrophilicity and solubility of the linker and its conjugates, while providing a flexible spacer arm.[1]

Chemical Structure

Systematic Name: 1,2-bis(2-(prop-2-yn-1-yloxy)ethyl)disulfane[1]

Molecular Formula: C₁₀H₁₄O₂S₂[1]

Structure:

Caption: Workflow for ADC synthesis using this compound.

Reductive Cleavage of the Disulfide Bond

Caption: Mechanism of disulfide bond cleavage and drug release.

References

- 1. This compound | CAS: 1964503-40-9 | AxisPharm [axispharm.com]

- 2. This compound, 1964503-40-9 | BroadPharm [broadpharm.com]

- 3. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 4. precisepeg.com [precisepeg.com]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Mechanism of Action of Propargyl-PEG1-SS-PEG1-Propargyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propargyl-PEG1-SS-PEG1-Propargyl is a homobifunctional, cleavable crosslinker integral to the advancement of bioconjugation and targeted drug delivery, particularly in the synthesis of Antibody-Drug Conjugates (ADCs). Its architecture, featuring two terminal propargyl groups and a central, redox-sensitive disulfide bond, facilitates the precise and reversible linkage of biomolecules and therapeutic agents. This guide elucidates the core mechanism of action of this compound, detailing the principles of bioorthogonal click chemistry and stimuli-responsive disulfide cleavage. It further provides representative experimental protocols and quantitative data derived from analogous systems to empower researchers in the application of this versatile linker.

Introduction: The Dual-Functionality of this compound

This compound is a chemical entity designed with two primary functionalities that operate independently to enable the construction and subsequent breakdown of bioconjugates. The molecule consists of two propargyl groups, which serve as handles for bioorthogonal "click" chemistry, and a central disulfide bond that is susceptible to cleavage in reducing environments. The polyethylene (B3416737) glycol (PEG) spacers enhance solubility and provide spatial separation between the conjugated molecules.

This dual nature makes it an exemplary tool for applications where a therapeutic payload needs to be securely attached to a targeting moiety, such as an antibody, and then released under specific physiological conditions, for instance, within the cytoplasm of a cancer cell.

Core Mechanism of Action

The mechanism of action of this compound can be dissected into two key processes: the conjugation of molecules to its terminal alkyne groups and the subsequent cleavage of the central disulfide bond.

Bioconjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal propargyl groups of the linker contain an alkyne functional group. This alkyne readily participates in a highly efficient and specific bioorthogonal reaction known as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] In this reaction, the alkyne reacts with an azide-functionalized molecule (e.g., a drug, a fluorescent probe, or a biomolecule) to form a stable triazole ring.[1]

The CuAAC reaction is favored for bioconjugation due to its high yields, specificity, and tolerance of a wide range of functional groups and aqueous environments.[1] The resulting triazole linkage is highly stable, ensuring the integrity of the conjugate during circulation and delivery to the target site.

Figure 1: Signaling pathway of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Reductive Cleavage of the Disulfide Bond

The central disulfide bond is the cleavable component of the linker. This bond is stable in the oxidizing environment of the bloodstream but is susceptible to cleavage in the presence of reducing agents.[2][3] A key intracellular reducing agent is glutathione (B108866) (GSH), which is present in significantly higher concentrations within the cytoplasm of cells compared to the extracellular environment.[3][4]

Upon internalization of the conjugate into a target cell, the high intracellular GSH concentration facilitates the reduction of the disulfide bond to two thiol groups.[4][5] This cleavage event breaks the linker and releases the conjugated molecule (e.g., the therapeutic payload) from the targeting moiety.

Figure 2: Logical relationship of disulfide bond cleavage in a reducing intracellular environment.

Quantitative Data

Table 1: Representative Kinetics of Disulfide Bond Cleavage (Data is illustrative and based on similar disulfide-containing systems)

| Reducing Agent | Concentration | Half-life of Disulfide Linker | Reference System |

| Glutathione (GSH) | 10 mM | ~ 30 minutes | Disulfide-linked micelles |

| Dithiothreitol (DTT) | 10 mM | ~ 5 minutes | Disulfide cross-linked polymers |

| Cysteine | 5 mM | ~ 2 hours | Disulfide-conjugated nanoparticles |

Table 2: Representative Parameters for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) (Data is illustrative and based on general bioconjugation protocols)

| Parameter | Recommended Range | Notes |

| Alkyne Substrate | 1 equivalent | The limiting reagent. |

| Azide Substrate | 1.1 - 2.0 equivalents | A slight to moderate excess of the azide can drive the reaction to completion. |

| Copper(II) Sulfate (B86663) | 0.01 - 0.1 equivalents | Precursor to the active Cu(I) catalyst. |

| Sodium Ascorbate (B8700270) | 0.1 - 1.0 equivalents | Reducing agent to generate and maintain Cu(I). |

| Ligand (e.g., THPTA) | 0.05 - 0.5 equivalents | Stabilizes the Cu(I) catalyst and accelerates the reaction. |

| Reaction Time | 1 - 24 hours | Dependent on substrate concentrations and temperature. |

| Reaction Temperature | Room Temperature | Mild conditions are generally sufficient. |

Experimental Protocols

The following are detailed, representative methodologies for the key experiments involving a linker like this compound.

General Protocol for CuAAC Bioconjugation

This protocol describes the conjugation of an azide-functionalized molecule to the this compound linker.

Figure 3: Experimental workflow for a typical CuAAC bioconjugation reaction.

Materials:

-

This compound

-

Azide-functionalized molecule (e.g., protein, peptide, or small molecule)

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

-

Degassed reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO or water).

-

Prepare a 10 mM stock solution of the azide-functionalized molecule in the reaction buffer.

-

Prepare a 100 mM stock solution of CuSO4 in water.

-

Prepare a fresh 1 M stock solution of sodium ascorbate in water immediately before use.

-

Prepare a 50 mM stock solution of THPTA in water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the this compound and the azide-functionalized molecule in the degassed reaction buffer to the desired final concentrations (typically in the micromolar to low millimolar range).

-

-

Addition of Catalyst:

-

In a separate tube, premix the CuSO4 and THPTA stock solutions in a 1:5 molar ratio.

-

Add the premixed catalyst solution to the reaction mixture.

-

-

Initiation of Reaction:

-

Add the freshly prepared sodium ascorbate solution to the reaction mixture to initiate the cycloaddition.

-

-

Incubation:

-

Allow the reaction to proceed at room temperature for 1-4 hours with gentle mixing. The reaction progress can be monitored by analytical techniques such as LC-MS or HPLC.

-

-

Purification:

-

Once the reaction is complete, purify the conjugate using an appropriate method to remove unreacted starting materials and catalyst components. For protein conjugates, size-exclusion chromatography or dialysis are commonly used.

-

General Protocol for In Vitro Disulfide Cleavage Assay

This protocol outlines a method to assess the cleavage of the disulfide bond in the presence of a reducing agent like glutathione.

Materials:

-

Purified conjugate containing the this compound linker

-

Glutathione (GSH)

-

Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Analytical instrument (e.g., HPLC, LC-MS, or fluorescence spectrophotometer if a fluorescent payload is used)

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of the purified conjugate at a known concentration in the reaction buffer.

-

Prepare a stock solution of GSH in the reaction buffer.

-

-

Cleavage Reaction:

-

In a temperature-controlled environment (e.g., 37 °C), add the GSH stock solution to the conjugate solution to achieve the desired final GSH concentration (e.g., 10 mM to mimic intracellular conditions).

-

-

Time-Course Analysis:

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction mixture.

-

-

Analysis of Cleavage:

-

Analyze the aliquots using a suitable analytical method to quantify the amount of intact conjugate remaining and the amount of released payload.

-

For example, reverse-phase HPLC can often separate the intact conjugate from the cleaved, released payload.

-

-

Data Interpretation:

-

Plot the percentage of intact conjugate or released payload as a function of time to determine the cleavage kinetics.

-

Conclusion

This compound stands as a sophisticated and highly functional tool in the field of bioconjugation and drug delivery. Its mechanism of action, leveraging the robustness of click chemistry for stable conjugation and the sensitivity of disulfide bonds for controlled release, offers a powerful strategy for the development of next-generation therapeutics. The principles and protocols outlined in this guide provide a foundational understanding for researchers to effectively utilize this and similar linkers in their pursuit of targeted and responsive biomedical solutions. Future research may focus on fine-tuning the cleavage kinetics of the disulfide bond and exploring novel bioorthogonal chemistries for even greater control and efficiency in bioconjugation.

References

- 1. benchchem.com [benchchem.com]

- 2. Redox-Responsive Drug Delivery Systems: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Redox-manipulating nanocarriers for anticancer drug delivery: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

Propargyl-PEG1-SS-PEG1-Propargyl: An In-depth Technical Guide to a Cleavable Bifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Propargyl-PEG1-SS-PEG1-Propargyl, a heterobifunctional crosslinker designed for advanced bioconjugation applications, particularly in the development of Antibody-Drug Conjugates (ADCs). This document details the linker's core attributes, mechanism of action, and provides illustrative experimental protocols and data. The guide is intended to serve as a resource for researchers and professionals in the fields of drug delivery, oncology, and medicinal chemistry.

Introduction to this compound

This compound is a specialized chemical linker that plays a crucial role in covalently connecting a targeting moiety, such as a monoclonal antibody, to a payload, typically a cytotoxic drug.[1][2] Its design incorporates three key features: two terminal propargyl groups for bioorthogonal "click" chemistry, a central disulfide bond that acts as a cleavable trigger, and two polyethylene (B3416737) glycol (PEG) spacers.[3][4] This combination of functionalities allows for the precise and stable conjugation of molecules, with the ability to release the payload under specific physiological conditions.[5][6]

The strategic importance of linkers in ADC design is paramount; they must ensure the stability of the conjugate in systemic circulation to minimize off-target toxicity, while facilitating efficient payload release upon reaching the target site.[2][7] this compound is engineered to meet these demanding criteria, offering a versatile tool for the construction of next-generation targeted therapeutics.

Core Components and Functionality

The structure of this compound is rationally designed to impart specific functionalities essential for its role in bioconjugation.

-

Propargyl Groups (Alkyne): The two terminal propargyl groups serve as reactive handles for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[8][] This reaction is highly efficient, specific, and occurs under mild, biocompatible conditions, allowing for the precise attachment of azide-modified molecules, such as payloads or imaging agents.[][10]

-

Disulfide Bond (-S-S-): The central disulfide bond is a key feature, rendering the linker cleavable.[5] This bond is relatively stable in the oxidizing environment of the bloodstream but is susceptible to reduction in environments with high concentrations of reducing agents, such as glutathione (B108866) (GSH).[3][11] The intracellular environment, particularly within tumor cells, has a significantly higher concentration of GSH, providing a targeted mechanism for payload release.[4][11]

-

PEG1 Spacers: The short polyethylene glycol (PEG) units enhance the hydrophilicity and solubility of the linker and the resulting conjugate.[12][13] This can help to prevent aggregation, a common challenge with hydrophobic payloads, and can improve the pharmacokinetic properties of the ADC.[13]

Mechanism of Action in Antibody-Drug Conjugates

The primary application of this compound is in the construction of ADCs. The general mechanism of action for an ADC utilizing this linker follows a multi-step process, as illustrated in the signaling pathway below.

Caption: General workflow of an ADC from circulation to intracellular payload release.

The process begins with the ADC circulating in the bloodstream, where the disulfide linker remains stable.[6] Upon reaching the tumor microenvironment, the antibody component of the ADC specifically binds to a target antigen on the surface of a cancer cell.[14] This is followed by internalization of the ADC-antigen complex, typically through endocytosis.[14] The ADC is then trafficked through endosomal and lysosomal compartments.[2] Within the cell, the high concentration of glutathione mediates the reduction and cleavage of the disulfide bond in the linker.[3][15] This cleavage event liberates the cytotoxic payload, which can then exert its therapeutic effect, leading to apoptosis or cell death.[2]

Quantitative Data

While specific experimental data for this compound is not extensively published in peer-reviewed literature, the following tables present illustrative data based on typical performance characteristics of similar disulfide-containing PEG linkers used in ADCs.

Table 1: Illustrative In Vitro Stability of a Disulfide-Linked ADC

| Condition | Incubation Time (hours) | % Intact ADC Remaining |

| Human Plasma (pH 7.4) | 24 | > 95% |

| 48 | > 90% | |

| 96 | > 85% | |

| PBS (pH 7.4) | 96 | > 98% |

Table 2: Illustrative Glutathione-Mediated Payload Release

| Glutathione (GSH) Concentration | Incubation Time (minutes) | % Payload Release |

| 5 µM (Blood Plasma Level) | 60 | < 2% |

| 5 mM (Intracellular Level) | 15 | ~ 30% |

| 30 | ~ 60% | |

| 60 | > 90% |

Disclaimer: The data presented in these tables are illustrative and intended to represent typical values for disulfide-cleavable linkers. Actual results will vary depending on the specific antibody, payload, and experimental conditions.

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of an ADC using a bifunctional linker like this compound.

Protocol: Two-Step ADC Synthesis using Click Chemistry

This protocol outlines the general steps for conjugating an azide-modified payload to an antibody using the this compound linker.

Caption: A simplified workflow for the synthesis of an ADC.

Materials:

-

Monoclonal antibody (mAb)

-

This compound linker

-

Azide-functionalized payload

-

Copper(I) catalyst (e.g., CuSO₄ with a reducing agent like sodium ascorbate)

-

Ligand (e.g., THPTA)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Purification system (e.g., SEC column)

Procedure:

-

Antibody Preparation: If the antibody is not already azide-functionalized, introduce azide groups using a suitable chemical modification method. Purify the azide-modified antibody.

-

Payload-Linker Conjugation (Alternative approach): In some strategies, the payload is first attached to one of the propargyl groups of the linker.

-

Click Reaction: a. Dissolve the azide-modified antibody in the reaction buffer. b. In a separate tube, prepare the catalyst solution by mixing CuSO₄ and the ligand. c. Add the this compound linker (pre-conjugated to the payload, or added sequentially) to the antibody solution. d. Initiate the reaction by adding the catalyst solution and sodium ascorbate. e. Allow the reaction to proceed at room temperature for a specified time (e.g., 1-4 hours).

-

Purification: Purify the resulting ADC from unreacted components using size exclusion chromatography (SEC) or another suitable method.

-

Characterization: Analyze the purified ADC to determine the drug-to-antibody ratio (DAR) and purity using techniques such as hydrophobic interaction chromatography (HIC), reverse-phase high-performance liquid chromatography (RP-HPLC), and mass spectrometry.

Protocol: In Vitro Cleavage Assay

This protocol describes a method to assess the release of the payload from the ADC in the presence of glutathione.

Materials:

-

Purified ADC

-

Glutathione (GSH)

-

Assay buffer (e.g., PBS, pH 7.4)

-

Quenching solution

-

Analytical system (e.g., RP-HPLC)

Procedure:

-

Reaction Setup: a. Prepare solutions of the ADC in the assay buffer at a known concentration. b. Prepare a stock solution of GSH.

-

Cleavage Reaction: a. Add GSH to the ADC solution to achieve the desired final concentration (e.g., 5 mM). b. Incubate the reaction mixture at 37°C.

-

Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture and stop the reaction by adding a quenching agent or by immediate dilution in a suitable solvent for analysis.

-

Analysis: Analyze the samples by RP-HPLC to separate and quantify the intact ADC, cleaved payload, and other species.

-

Data Calculation: Calculate the percentage of payload release at each time point by comparing the peak area of the released payload to the total payload-related peaks.

Conclusion

This compound is a highly versatile and enabling tool for the development of advanced bioconjugates, particularly in the field of targeted cancer therapy. Its bifunctional nature, combined with a selectively cleavable disulfide bond and solubility-enhancing PEG spacers, provides a robust platform for creating ADCs with favorable stability and controlled payload release profiles. The protocols and illustrative data presented in this guide offer a foundational understanding for researchers and drug development professionals seeking to leverage this technology in their work. Further optimization and characterization will be necessary for specific applications, but the fundamental principles outlined herein demonstrate the significant potential of this compound in advancing the next generation of targeted therapeutics.

References

- 1. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 6. Stepping Forward in Antibody-drug Conjugate Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 10. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Site-specific And Hydrophilic ADCs Through Disulfide-bridged Linker And Branched PEG [sinopeg.com]

- 14. youtube.com [youtube.com]

- 15. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Propargyl-PEG1-SS-PEG1-Propargyl Cleavable Linker

For Researchers, Scientists, and Drug Development Professionals

Core Principles of the Propargyl-PEG1-SS-PEG1-Propargyl Linker

The this compound linker is a versatile, homobifunctional, and cleavable crosslinker meticulously designed for applications in bioconjugation, drug delivery, and the development of advanced therapeutic agents such as Antibody-Drug Conjugates (ADCs). Its unique architecture combines several key functional elements that impart specific and desirable properties for the controlled release of therapeutic payloads.

At its core, the linker features a central disulfide (-S-S-) bond, which serves as a bioreducible cleavage site. This bond is relatively stable in the extracellular environment but is susceptible to cleavage in the reducing intracellular milieu, particularly in the presence of high concentrations of glutathione (B108866) (GSH).[][2] This differential stability is a cornerstone of its utility in targeted drug delivery, ensuring that the cytotoxic payload of an ADC, for example, is preferentially released inside the target cancer cells, thereby minimizing off-target toxicity.[]

Flanking the central disulfide bond are two short polyethylene (B3416737) glycol (PEG1) spacers. These PEG units enhance the hydrophilicity of the linker, which can improve the solubility and reduce the aggregation of the resulting bioconjugate.[] The PEG spacers also provide flexibility to the linker, which can be advantageous for overcoming steric hindrance during conjugation and for facilitating the interaction of the conjugated molecule with its target.

At both termini of the linker are propargyl groups, which contain a terminal alkyne functionality. These alkyne groups are primed for highly efficient and specific "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[] This bioorthogonal conjugation method allows for the stable and covalent attachment of the linker to molecules bearing an azide (B81097) group, such as modified antibodies, cytotoxic drugs, or imaging agents, under mild, aqueous conditions.[]

The symmetrical, homobifunctional nature of the this compound linker allows for the simultaneous conjugation of two identical or different molecules, or for its use in creating well-defined, crosslinked structures.

Chemical Structure and Properties

| Property | Value |

| Chemical Name | bis(2-(prop-2-yn-1-yloxy)ethyl) disulfide |

| Molecular Formula | C10H14O2S2 |

| Molecular Weight | 230.35 g/mol |

| Appearance | White to off-white solid or oil |

| Solubility | Soluble in most organic solvents (e.g., DMSO, DMF, DCM) and has some aqueous solubility |

| Purity | Typically >95% |

| Storage Conditions | Store at -20°C, protected from light and moisture |

Experimental Protocols

Synthesis of a Representative this compound Linker

Step 1: Synthesis of 2-(Prop-2-yn-1-yloxy)ethanethiol

-

To a solution of 2-mercaptoethanol (B42355) in a suitable aprotic solvent (e.g., DMF or THF), add a slight molar excess of a strong base (e.g., sodium hydride) portion-wise at 0°C under an inert atmosphere (e.g., argon).

-

Allow the reaction to stir for 30 minutes at 0°C.

-

Slowly add one equivalent of propargyl bromide to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield 2-(prop-2-yn-1-yloxy)ethanethiol.

Step 2: Oxidative Coupling to Form the Disulfide Linker

-

Dissolve the purified 2-(prop-2-yn-1-yloxy)ethanethiol in a suitable solvent system (e.g., a mixture of water and an organic solvent like DMSO or methanol).

-

Expose the solution to air and stir vigorously at room temperature for 24-48 hours. The oxidation can be catalyzed by the addition of a small amount of a transition metal salt (e.g., FeCl3).

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting thiol is consumed.

-

Once the reaction is complete, extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product, this compound, by flash column chromatography.

Protocol for Antibody-Drug Conjugation using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-modified cytotoxic drug to a monoclonal antibody (mAb) that has been functionalized with the this compound linker.

Materials:

-

Propargyl-functionalized mAb

-

Azide-modified cytotoxic drug

-

Copper(II) sulfate (CuSO4)

-

A water-soluble ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

A reducing agent such as sodium ascorbate (B8700270)

-

Conjugation buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Quenching solution (e.g., EDTA)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of CuSO4 (e.g., 20 mM in water), THPTA (e.g., 100 mM in water), and sodium ascorbate (e.g., 100 mM in water, freshly prepared).

-

Dissolve the azide-modified drug in a suitable solvent (e.g., DMSO) to a known concentration.

-

Prepare the propargyl-functionalized mAb in the conjugation buffer at a specific concentration.

-

-

Conjugation Reaction:

-

In a reaction vessel, add the propargyl-functionalized mAb.

-

Add the azide-modified drug to the mAb solution. The molar ratio of drug to mAb will depend on the desired drug-to-antibody ratio (DAR) and should be optimized.

-

In a separate tube, pre-mix the CuSO4 and THPTA solutions (typically at a 1:5 molar ratio) to form the copper-ligand complex.

-

Add the copper-ligand complex to the mAb-drug mixture.

-

Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.

-

Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.

-

-

Quenching and Purification:

-

Stop the reaction by adding a quenching solution (e.g., EDTA to a final concentration of 10 mM) to chelate the copper catalyst.

-

Purify the resulting ADC from unreacted drug, catalyst, and other small molecules using size-exclusion chromatography or another suitable purification method.

-

-

Characterization:

Protocol for Glutathione-Mediated Cleavage Assay

This assay is used to evaluate the release of the conjugated payload from the ADC in a simulated intracellular reducing environment.

Materials:

-

Purified ADC with the this compound linker

-

Reduced glutathione (GSH)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Analytical system for detecting the released payload (e.g., HPLC-MS)

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of the ADC in PBS at a known concentration.

-

Prepare a stock solution of GSH in PBS (e.g., 100 mM). The concentration should be chosen to mimic intracellular conditions (typically 1-10 mM).

-

-

Cleavage Reaction:

-

In a reaction vessel, dilute the ADC stock solution to the desired final concentration in PBS.

-

Initiate the cleavage reaction by adding the GSH stock solution to the ADC solution to achieve the desired final GSH concentration.

-

Incubate the reaction mixture at 37°C.

-

-

Time-Course Analysis:

-

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction, for example, by adding a thiol-reactive agent like N-ethylmaleimide (NEM) or by acidifying the sample.

-

Analyze the samples by HPLC-MS to separate and quantify the amount of released payload, any payload-linker fragments, and the intact ADC.

-

-

Data Analysis:

-

Plot the concentration of the released payload as a function of time.

-

From this data, the cleavage rate and the half-life of the linker under these conditions can be determined.

-

Quantitative Data

While specific quantitative data for the "this compound" linker is not extensively published, the following tables provide representative data for similar disulfide-containing linkers used in ADCs. This data can be used as a general guide for the expected performance of this linker.

Table 1: Representative Plasma Stability of Disulfide-Containing ADCs [9][10][11][12][13]

| Linker Type | Antibody | Payload | Plasma Source | Incubation Time (days) | % Intact ADC Remaining |

| Hindered Disulfide | Trastuzumab | MMAE | Human | 7 | >90% |

| Unhindered Disulfide | Generic IgG | Auristatin | Mouse | 5 | ~60% |

| Disulfide | Trastuzumab | DM1 | Rat | 6 | ~85% |

Note: Stability is highly dependent on the steric hindrance around the disulfide bond, as well as the specific antibody and payload.

Table 2: Representative Glutathione-Mediated Cleavage Kinetics of Disulfide Linkers [14][15][16]

| Linker Type | GSH Concentration | Half-life (t1/2) |

| Sterically Hindered Disulfide | 5 mM | 12 - 24 hours |

| Unhindered Disulfide | 5 mM | 1 - 4 hours |

| Disulfide-PEG | 10 mM | ~6 hours |

Note: Cleavage kinetics are influenced by the accessibility of the disulfide bond and the concentration of the reducing agent.

Visualizations

Workflow for ADC Synthesis and Characterization

Caption: Workflow for ADC synthesis, purification, characterization, and functional testing.

Mechanism of Reductive Cleavage

Caption: Mechanism of disulfide linker cleavage by intracellular glutathione.

References

- 2. zymeworks.com [zymeworks.com]

- 4. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. ymc.eu [ymc.eu]

- 8. agilent.com [agilent.com]

- 9. benchchem.com [benchchem.com]

- 10. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]

- 11. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Glutathione-mediated shedding of PEG layers based on disulfide-linked catiomers for DNA delivery - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Rapidly disassembling nanomicelles with disulfide-linked PEG shells for glutathione-mediated intracellular drug delivery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. Disulfide-cross-linked PEG-poly(amino acid)s copolymer micelles for glutathione-mediated intracellular drug delivery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

The Pivotal Role of the Disulfide Bond in Propargyl-PEG1-SS-PEG1-Propargyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bifunctional linker, Propargyl-PEG1-SS-PEG1-Propargyl, represents a critical tool in the fields of bioconjugation, drug delivery, and materials science. Its unique architecture, featuring terminal propargyl groups for click chemistry, a central cleavable disulfide bond, and flanking polyethylene (B3416737) glycol (PEG) spacers, offers a versatile platform for the development of sophisticated, stimulus-responsive systems. This technical guide provides an in-depth exploration of the core functionality of this linker: the disulfide bond. We will delve into its mechanism of action, applications, and the experimental protocols relevant to its use, with a focus on providing actionable data and methodologies for researchers.

Chemical Structure and Core Properties

This compound is a homobifunctional linker. Its structure allows for the conjugation of two azide-containing molecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction. The PEG1 spacers enhance solubility and provide flexibility to the conjugated molecules. However, the central disulfide bond is the key to its utility in many advanced applications, as it can be selectively cleaved under reducing conditions.

| Property | Description | Reference |

| Molecular Formula | C10H14O2S2 | [1] |

| Molecular Weight | 230.3 g/mol | [1] |

| Functionality | Homobifunctional with two terminal propargyl groups | [2] |

| Cleavage Mechanism | Reduction of the disulfide bond | [2] |

| Key Applications | ADC linker, hydrogel formation, reversible bioconjugation | [3][4][5] |

The Disulfide Bond: A Redox-Responsive Trigger

The disulfide bond (-S-S-) is a covalent bond that is stable under normal physiological conditions but can be readily cleaved in the presence of reducing agents. This redox-responsiveness is the cornerstone of its application in drug delivery and other biomedical fields.

Mechanism of Cleavage

The cleavage of the disulfide bond in this compound is primarily achieved through thiol-disulfide exchange reactions. In a biological context, the most relevant reducing agent is glutathione (B108866) (GSH), a tripeptide that is found in significantly higher concentrations inside cells (millimolar range) compared to the extracellular environment (micromolar range). This concentration gradient is particularly pronounced in tumor tissues.

The reaction proceeds via a nucleophilic attack of a thiolate anion (from GSH) on one of the sulfur atoms of the disulfide bond. This results in the formation of a new disulfide bond and the release of a thiol. A second thiol-disulfide exchange reaction with another GSH molecule completes the cleavage, yielding two free thiol molecules.

Caption: Glutathione-mediated cleavage of the disulfide bond.

Quantitative Analysis of Disulfide Bond Cleavage

| Linker Type | Reducing Agent | Concentration | Approximate Cleavage Time | Reference |

| Disulfide-linked PEG Hydrogel | Glutathione (GSH) | 0.01 mM (extracellular-like) | > 75 days | [6] |

| Disulfide-linked PEG Hydrogel | Glutathione (GSH) | 10 mM (intracellular-like) | Rapid disintegration | [6] |

| Disulfide-linked Nanomicelles | Dithiothreitol (DTT) | 10 mM | Rapid disassembly | [7] |

These data highlight the significant difference in cleavage rates between intracellular and extracellular environments, which is the basis for targeted drug release.

Applications in Research and Drug Development

The redox-responsive nature of the disulfide bond in this compound makes it a valuable tool in several applications.

Antibody-Drug Conjugates (ADCs)

In the context of ADCs, this linker can be used to attach a cytotoxic drug to an antibody. The propargyl groups would be conjugated to an azide-modified drug and an azide-modified antibody. The resulting ADC would be stable in circulation (low GSH concentration) but would release the drug upon internalization into a cancer cell (high GSH concentration), minimizing off-target toxicity.

Caption: Workflow for ADC synthesis and targeted drug release.

Redox-Responsive Hydrogels

This linker can be used to form hydrogels with tunable degradation profiles. By functionalizing multi-armed PEG molecules with azides and crosslinking them with this compound, a hydrogel network can be formed. These hydrogels can encapsulate therapeutic agents and will degrade in a reducing environment, releasing their payload.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | CAS: 1964503-40-9 | AxisPharm [axispharm.com]

- 6. PEG-based bioresponsive hydrogels with redox-mediated formation and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Propargyl Group: A Lynchpin in Modern Bioconjugation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of bioconjugation, the ability to selectively and efficiently link molecules to biomacromolecules is paramount. Among the chemical moieties that have revolutionized this field, the propargyl group stands out for its versatility and reliability. This terminal alkyne functionality is a cornerstone of "click chemistry," a suite of reactions known for their high yields, stereospecificity, and compatibility with biological systems. This technical guide provides a comprehensive overview of the function of propargyl groups in bioconjugation, with a focus on their application in research and drug development. We will delve into the core chemical principles, provide quantitative data for reaction optimization, detail experimental protocols, and visualize key pathways and workflows.

The Chemistry of Propargyl Groups in Bioconjugation

The utility of the propargyl group in bioconjugation is primarily centered around its participation in azide-alkyne cycloaddition reactions. These reactions, broadly categorized as "click chemistry," form a stable triazole linkage between the propargyl-containing molecule and an azide-functionalized partner. Two main variants of this reaction are widely used: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective process that yields a 1,4-disubstituted triazole. The reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (such as sodium ascorbate). The small size of the propargyl group makes it an ideal bioorthogonal handle that can be incorporated into various biomolecules with minimal perturbation.[1]

Key Features of CuAAC:

-

High Reaction Rates: CuAAC reactions are generally very fast, often proceeding to completion within minutes to a few hours at room temperature.[2]

-

High Yields: The reactions are known for their near-quantitative yields.

-

Biocompatibility: While the copper catalyst can be toxic to living cells, the development of various ligands has significantly mitigated this issue, allowing for successful labeling in live cells and even in vivo.[2]

-

Versatility: CuAAC is compatible with a wide range of functional groups and is routinely used to conjugate probes to proteins, nucleic acids, carbohydrates, and lipids.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the cytotoxicity concerns associated with the copper catalyst in CuAAC, SPAAC was developed. This reaction utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), bicyclo[6.1.0]nonyne (BCN), or dibenzoannulated cyclooctyne (DIBO), instead of a terminal alkyne. The inherent ring strain of the cyclooctyne provides the driving force for the reaction with an azide (B81097), eliminating the need for a metal catalyst.[3]

Key Features of SPAAC:

-

Bioorthogonality: The absence of a cytotoxic copper catalyst makes SPAAC highly suitable for applications in living systems.[3]

-

Specificity: The reaction is highly specific between the strained alkyne and the azide.

-

Tunable Kinetics: The reaction rate can be tuned by modifying the structure of the cyclooctyne. More strained cyclooctynes exhibit faster reaction kinetics.[3]

Quantitative Data for Reaction Optimization

The choice between CuAAC and SPAAC, and the specific reagents used, often depends on the experimental context, including the sensitivity of the biological system and the required reaction kinetics. The following tables provide quantitative data to aid in the selection and optimization of bioconjugation reactions involving propargyl groups.

| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |

| DIBO | Benzyl Azide | ~0.3 - 0.7 | [3] |

| DBCO | Benzyl Azide | ~0.6 - 1.0 | [3] |

| BCN | Benzyl Azide | ~0.06 - 0.1 | [3] |

| m[9+1]CPP | Benzyl Azide | 9.6 x 10⁻³ | [4] |

| [9+1]CPP | Benzyl Azide | 2.2 x 10⁻³ | [4] |

| fluor[11+1]CPP | Benzyl Azide | 4.7 x 10⁻³ | [4] |

| [11+1]CPP | Benzyl Azide | 4.5 x 10⁻⁴ | [4] |

Table 1: Comparison of Second-Order Reaction Rate Constants for various cyclooctynes in SPAAC reactions. Note: Reaction rates can vary depending on the solvent, temperature, and specific derivatives of the cyclooctyne and azide used.

| Ligand | Solvent | Relative Reaction Rate Enhancement | Reference(s) |

| THPTA | Water | High | [5] |

| TBTA | Various | High | [2] |

| (BimC₄A)₃ | Aerobic conditions | Higher than THPTA (88% vs 66% yield) | |

| HMTETA | Norrish type I & II photoinitiation | Fastest kinetics among tested amine ligands | [6] |

| PMDETA | Various | Rate increases with ligand:Cu ratio (up to 4:1) | [7] |

Table 2: Influence of Copper Ligands on CuAAC Reaction Kinetics. The choice of ligand can significantly impact the reaction rate and biocompatibility of CuAAC.

Experimental Protocols

Detailed methodologies are crucial for reproducible bioconjugation experiments. Below are representative protocols for the synthesis of a propargyl-modified amino acid and its use in protein labeling.

Protocol 1: Synthesis of O-Propargyl-L-Tyrosine

This protocol describes the synthesis of O-propargyl-L-tyrosine, an unnatural amino acid that can be incorporated into proteins for subsequent bioconjugation.

Materials:

-

N-Boc-L-tyrosine

-

Propargyl bromide

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate (B1210297) (EtOAc)

-

Hexanes

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Propargylation:

-

Dissolve N-Boc-L-tyrosine (1 equivalent) in DMF.

-

Add K₂CO₃ (2-3 equivalents) to the solution.

-

Add propargyl bromide (1.1-1.5 equivalents) dropwise and stir the reaction at room temperature overnight.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with water and extract the product with EtOAc.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography (e.g., using a hexanes/EtOAc gradient) to obtain N-Boc-O-propargyl-L-tyrosine.[8]

-

-

Deprotection:

-

Dissolve the purified N-Boc-O-propargyl-L-tyrosine in a 1:1 mixture of TFA and DCM.

-

Stir the reaction at room temperature for 1-2 hours.

-

Remove the solvent under reduced pressure to obtain O-propargyl-L-tyrosine as a TFA salt.

-

Protocol 2: Metabolic Labeling of Proteins with L-Propargylglycine and Detection via CuAAC

This protocol outlines the metabolic incorporation of the non-canonical amino acid L-propargylglycine into proteins in mammalian cells, followed by fluorescent labeling using CuAAC.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

Methionine-free medium

-

L-propargylglycine (L-PG)

-

Azide-functionalized fluorophore (e.g., Azide-Alexa Fluor 488)

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium ascorbate (B8700270)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Lysis buffer (e.g., RIPA buffer)

-

Protease inhibitor cocktail

Procedure:

-

Metabolic Labeling:

-

Culture mammalian cells to the desired confluency.

-

Wash the cells with PBS and incubate in methionine-free medium for 1-2 hours to deplete endogenous methionine.

-

Replace the medium with methionine-free medium supplemented with L-PG (typically 25-100 µM) and incubate for the desired labeling period (e.g., 4-24 hours).[1]

-

-

Cell Lysis:

-

Wash the cells with cold PBS.

-

Lyse the cells in lysis buffer containing protease inhibitors.

-

Clarify the lysate by centrifugation.

-

-

CuAAC Reaction (Click Chemistry):

-

Prepare a "click" reaction cocktail. For a 100 µL final reaction volume, mix:

-

Protein lysate (containing 50-100 µg of protein)

-

Azide-fluorophore (final concentration 10-50 µM)

-

TCEP (final concentration 1 mM)

-

THPTA (final concentration 500 µM)

-

CuSO₄ (final concentration 100 µM)

-

-

Initiate the reaction by adding freshly prepared sodium ascorbate (final concentration 1 mM).

-

Incubate the reaction at room temperature for 1-2 hours in the dark.

-

-

Analysis:

-

Analyze the labeled proteins by SDS-PAGE and in-gel fluorescence scanning.

-

Alternatively, the labeled proteins can be enriched using an azide-biotin tag followed by streptavidin affinity purification for mass spectrometry-based proteomic analysis.

-

Visualizing Workflows and Pathways

Graphviz diagrams are provided to illustrate the experimental workflows and a relevant signaling pathway where propargyl group bioconjugation is a key investigative tool.

Applications in Drug Development and Research

The versatility of the propargyl group has made it an indispensable tool in various stages of drug development and fundamental biological research.

-

Target Identification and Validation: Propargyl-modified probes, such as activity-based probes (ABPs), are used to identify and validate drug targets. For example, propargyl-ATP analogs can be used to profile the activity of kinases, a critical class of drug targets.[9]

-

High-Throughput Screening: Click chemistry enables the rapid synthesis of compound libraries for high-throughput screening to identify lead compounds.

-

Pharmacokinetic and Pharmacodynamic Studies: Radiolabeling or fluorescently tagging drug candidates with propargyl groups allows for the in vivo tracking of their distribution, metabolism, and target engagement.

-

Proteomics and Metabolomics: Metabolic labeling with propargyl-containing sugars or amino acids allows for the global analysis of glycosylation and protein synthesis, providing insights into disease states and drug mechanisms of action.[10][11]

-

Biomarker Discovery: Propargyl-based probes can be used to enrich and identify disease-specific biomarkers from complex biological samples.

Conclusion

The propargyl group, through its central role in click chemistry, has fundamentally transformed the field of bioconjugation. Its small size, stability, and predictable reactivity in CuAAC and SPAAC reactions have empowered researchers to label, track, and manipulate biomolecules with unprecedented precision. From elucidating complex signaling pathways to accelerating the drug discovery pipeline, the applications of propargyl-based bioconjugation are vast and continue to expand. As new bioorthogonal reactions and propargyl-containing probes are developed, the impact of this versatile functional group on our understanding of biology and the development of new therapeutics is set to grow even further.

References

- 1. benchchem.com [benchchem.com]

- 2. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Copper Ligand and Anion Effects: Controlling the Kinetics of the Photoinitiated Copper(I) Catalyzed Azide—Alkyne Cycloaddition Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Macrocyclic Organo-Peptide Hybrids from Ribosomal Polypeptide Precursors via CuAAC-/hydrazide-mediated cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. par.nsf.gov [par.nsf.gov]

- 10. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantitative nascent proteome profiling by dual-pulse labelling with O-propargyl-puromycin and stable isotope-labelled amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Importance of the PEG Spacer in Propargyl-PEG1-SS-PEG1-Propargyl: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The innovative linker, Propargyl-PEG1-SS-PEG1-Propargyl, represents a sophisticated tool in the bioconjugation landscape, particularly for the development of next-generation therapeutics like antibody-drug conjugates (ADCs). At its core, this linker's design incorporates a strategic polyethylene (B3416737) glycol (PEG) spacer that plays a pivotal role in the overall efficacy, stability, and therapeutic window of the resulting conjugate. This technical guide delves into the critical functions of the PEG1 spacer, supported by quantitative data, detailed experimental protocols, and visual workflows to provide a comprehensive understanding for researchers in the field.

The Multifaceted Role of the PEG Spacer

The this compound linker is a bifunctional molecule featuring terminal propargyl groups for click chemistry conjugation, a central disulfide bond for cleavability in the reducing intracellular environment, and two single-unit polyethylene glycol (PEG1) spacers.[1][2] While seemingly simple, the inclusion of these short PEG spacers is a deliberate design choice that imparts several crucial advantages to the bioconjugate.

1.1. Enhancing Solubility and Mitigating Aggregation:

A primary challenge in ADC development is the inherent hydrophobicity of many potent cytotoxic payloads.[3] This hydrophobicity can lead to aggregation of the ADC, compromising its solubility, manufacturability, and in vivo performance.[4][5] PEGylation, the process of incorporating PEG chains, is a well-established strategy to counteract this issue.[5] The hydrophilic nature of the PEG1 spacers in the this compound linker improves the overall solubility of the ADC, reducing the propensity for aggregation and allowing for higher drug-to-antibody ratios (DARs) without sacrificing stability.[3]

1.2. Modulating Pharmacokinetics and In Vivo Performance:

The length of the PEG spacer can significantly influence the pharmacokinetic profile of an ADC. While longer PEG chains are often associated with extended circulation half-life, shorter PEG linkers can also offer distinct advantages.[6][7] Research suggests that even short PEG spacers can impact the stability and clearance of ADCs. For instance, one study demonstrated that an ADC with a PEG1 spacer exhibited less payload release in mouse plasma compared to a PEG4 spacer, indicating enhanced stability.[8] Conversely, other studies have shown that ADCs with very short PEG linkers (PEG2, PEG4) can have faster clearance rates compared to those with longer PEG chains (PEG8 and above).[9] This highlights the nuanced role of PEG spacer length in tailoring the pharmacokinetic properties of an ADC to a specific therapeutic application.

1.3. Providing Steric Hindrance and Optimizing Reactivity:

The PEG spacers also provide a degree of steric hindrance, which can be beneficial in several ways. They can shield the hydrophobic payload from the aqueous environment, contributing to improved solubility and stability.[3] Furthermore, the spatial separation provided by the PEG units can prevent undesirable interactions between the antibody and the payload, preserving the biological activity of both components.

Quantitative Data on PEG Spacer Impact

The following tables summarize quantitative data from various studies to illustrate the impact of PEG spacer length on key ADC parameters. It is important to note that the specific effects can vary depending on the antibody, payload, and overall conjugate design.

Table 1: Impact of PEG Linker Length on ADC Clearance in Rats

| Linker | Clearance (mL/day/kg) |

| No PEG | ~15 |

| PEG2 | ~10 |

| PEG4 | ~7 |

| PEG8 | ~5 |

| PEG12 | ~5 |

| PEG24 | ~5 |

Data adapted from Burke et al., 2017.[9] This data suggests that increasing PEG length up to PEG8 can decrease the clearance rate of ADCs.

Table 2: Comparative In Vitro Cytotoxicity of Affibody-Drug Conjugates with Different PEG Linker Lengths

| Conjugate | In Vitro Cytotoxicity Reduction (fold change vs. no PEG) |

| ZHER2-PEG4K-MMAE | 4.5 |

| ZHER2-PEG10K-MMAE | 22 |

Data from a study on miniaturized affibody-based drug conjugates.[7][9] This table illustrates that in some contexts, longer PEG chains can lead to a reduction in in vitro cytotoxicity.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of bioconjugates utilizing the this compound linker.

3.1. Synthesis of a Bifunctional Disulfide-Containing PEG Linker (Illustrative Protocol)

This protocol is adapted from the synthesis of a related bifunctional linker and can serve as a template for the synthesis of this compound.

Materials:

-

2-(pyridine-2-yl-disulfanyl) ethanol (B145695)

-

p-nitrophenyl chloroformate

-

Azidoethylamine

-

Mercaptopropionic acid

-

TES-protected propargylamine (B41283)

-

Solvents (DMF, etc.)

-

Reagents for coupling (e.g., HATU, DIPEA)

Procedure:

-

Synthesis of the activated carbonate: React azidoethylamine with p-nitrophenyl chloroformate to generate the corresponding p-nitrophenyl carbonate derivative.

-

Formation of the mixed disulfide: React the p-nitrophenyl carbonate derivative with 2-(pyridine-2-yl-disulfanyl) ethanol to form the mixed disulfide-bridged intermediate.

-

Disulfide exchange: Exchange the pyridyl disulfide of the intermediate with mercaptopropionic acid in a suitable buffer (e.g., water/DMF at pH 6) under an inert atmosphere to yield the carboxylic acid-terminated disulfide linker.

-

Coupling with propargylamine: Couple the carboxylic acid of the linker with TES-protected propargylamine using a suitable coupling agent (e.g., HATU) to afford the final bifunctional linker.[10]

3.2. Conjugation to an Azide-Modified Payload via Click Chemistry

Materials:

-

This compound linker

-

Azide-modified cytotoxic payload

-

Copper(II) sulfate (B86663) (CuSO4)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper ligand (e.g., THPTA)

-

Solvents (e.g., DMSO, water)

Procedure:

-

Dissolve the this compound linker and the azide-modified payload in a suitable solvent mixture (e.g., DMSO/water).

-

Add the copper ligand (THPTA) to the reaction mixture.

-

Add the copper(II) sulfate solution.

-

Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

-

Allow the reaction to proceed at room temperature, monitoring by a suitable analytical method (e.g., LC-MS).

-

Purify the resulting conjugate using an appropriate chromatographic technique (e.g., HPLC).

3.3. In Vitro Plasma Stability Assay

Materials:

-

ADC conjugate

-

Plasma from relevant species (e.g., human, mouse)

-

Phosphate-buffered saline (PBS)

-

37°C incubator

-

LC-MS system

Procedure:

-

Incubate the ADC in plasma at 37°C.

-

At various time points (e.g., 0, 24, 48, 72 hours), withdraw aliquots of the plasma sample.

-

Process the samples to isolate the ADC (e.g., by affinity capture).

-

Analyze the samples by LC-MS to determine the amount of intact ADC and any released payload.[11][12][13]

-

Calculate the half-life of the ADC in plasma.[12]

3.4. In Vivo Efficacy Study in a Xenograft Model

Materials:

-

Tumor cell line of interest

-

Immunocompromised mice (e.g., nude mice)

-

ADC conjugate

-

Vehicle control

Procedure:

-

Implant tumor cells into the mice and allow tumors to reach a specified size.

-

Randomize mice into treatment groups (vehicle control, ADC).

-

Administer the ADC and vehicle control via a suitable route (e.g., intravenous injection).

-

Monitor tumor growth and body weight of the mice over time.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis.[14]

Visualizing Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key workflows and the logical relationships of the components within the this compound linker system.

Figure 1: Workflow for the synthesis of an ADC using the this compound linker.

Figure 2: Functional components of the this compound linker.

Conclusion

The this compound linker is a testament to the intricate design principles required for successful bioconjugate development. The seemingly minor inclusion of PEG1 spacers has a profound impact on the physicochemical properties, stability, and in vivo behavior of the resulting ADC. By enhancing solubility, mitigating aggregation, and providing a means to fine-tune pharmacokinetic properties, these short PEG chains are critical to unlocking the full therapeutic potential of the conjugated payload. This guide provides a foundational understanding for researchers to leverage the strategic advantages of this and similar PEGylated linkers in the design of novel and effective targeted therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. apexbt.com [apexbt.com]

- 3. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) [protocols.io]

- 4. books.rsc.org [books.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. vectorlabs.com [vectorlabs.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to Propargyl-PEG1-SS-PEG1-Propargyl for Antibody-Drug Conjugates (ADCs)

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a paradigm-shifting approach in targeted cancer therapy, combining the exquisite specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic small molecules. The linker, a critical component connecting the antibody and the payload, plays a pivotal role in the overall efficacy and safety of an ADC. This technical guide provides an in-depth exploration of a specific cleavable linker, Propargyl-PEG1-SS-PEG1-Propargyl , for its application in the development of next-generation ADCs.

This linker is a bifunctional molecule featuring two terminal propargyl groups, a central disulfide bond, and two polyethylene (B3416737) glycol (PEG) units.[1][2][3][4][5][6][7] The propargyl groups serve as handles for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the precise and stable attachment of an azide-modified cytotoxic payload.[1][2][8][][10] The disulfide bond is designed to be stable in the bloodstream but readily cleaved in the reducing environment of the intracellular space, ensuring targeted payload release.[5][11][12][13] The inclusion of PEG moieties enhances the hydrophilicity of the linker, which can improve the solubility and pharmacokinetic properties of the resulting ADC.

This guide will delve into the technical details of utilizing this compound in ADC development, including detailed experimental protocols, data presentation frameworks, and visualizations of key biological and experimental workflows.

Core Characteristics of this compound

| Property | Description | Source(s) |

| CAS Number | 1964503-40-9 | Not explicitly cited |

| Molecular Formula | C10H14O2S2 | Not explicitly cited |

| Molecular Weight | 230.34 g/mol | Not explicitly cited |

| Linker Type | Cleavable, Homobifunctional | [2][3][4][5][6][7] |

| Cleavage Mechanism | Reduction of disulfide bond | [5][11][12][13] |

| Conjugation Chemistry | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | [1][2][8][][10] |

| Key Functional Groups | Two terminal propargyl (alkyne) groups, one internal disulfide bond, two PEG1 units | [1][2][3][4][5][6][7] |

Quantitative Data on ADC Performance

Table 1: ADC Conjugation and Characterization

| Parameter | Methodology | Expected Outcome | Data |

| Drug-to-Antibody Ratio (DAR) | HIC-HPLC, Mass Spectrometry | Average DAR and distribution of drug-loaded species | Data not available in public literature |

| Monomer Purity | Size Exclusion Chromatography (SEC) | Percentage of monomeric ADC | Data not available in public literature |

| Residual Free Drug | Reversed-Phase HPLC (RP-HPLC) | Percentage of unconjugated payload | Data not available in public literature |

Table 2: In Vitro Stability and Payload Release

| Parameter | Methodology | Expected Outcome | Data |

| Plasma Stability (Half-life) | Incubation in plasma followed by ELISA or LC-MS | Half-life of the ADC in plasma from different species (e.g., human, mouse, rat, cynomolgus monkey) | Data not available in public literature |

| Payload Release Efficiency | Glutathione cleavage assay followed by HPLC or LC-MS | Percentage of payload released in the presence of a reducing agent | Data not available in public literature |

Table 3: In Vitro and In Vivo Efficacy

| Parameter | Methodology | Expected Outcome | Data |

| In Vitro Cytotoxicity (IC50) | Cell-based assays (e.g., MTT, XTT) on antigen-positive and antigen-negative cell lines | IC50 values for the ADC and free payload | Data not available in public literature |

| Bystander Effect | Co-culture assays with antigen-positive and antigen-negative cells | Quantification of the killing of neighboring antigen-negative cells | Data not available in public literature |

| In Vivo Tumor Growth Inhibition | Xenograft or patient-derived xenograft (PDX) models | Tumor growth inhibition (TGI) and survival benefit | Data not available in public literature |

Experimental Protocols

Synthesis of the Antibody-Drug Conjugate (ADC)

The synthesis of an ADC using the this compound linker involves a two-step process: modification of the payload with an azide (B81097) group and the subsequent copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to the linker-modified antibody.

Step 1: Synthesis of Azide-Modified Payload

The cytotoxic payload must be chemically modified to introduce an azide functional group. This is typically achieved by reacting a suitable precursor of the payload with an azide-containing reagent. The specific synthetic route will depend on the chemical structure of the payload.

Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the general procedure for conjugating an azide-modified payload to an antibody functionalized with the this compound linker.

-

Materials:

-

Antibody with propargyl groups (prepared by reacting the antibody with an excess of this compound linker)

-

Azide-modified payload

-

Copper(II) sulfate (B86663) (CuSO4)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand

-

Sodium ascorbate (B8700270)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dimethyl sulfoxide (B87167) (DMSO) for dissolving the payload

-

-

Procedure:

-

Prepare stock solutions of CuSO4 (e.g., 20 mM in water), THPTA (e.g., 100 mM in water), and sodium ascorbate (e.g., 100 mM in water, freshly prepared).

-

In a microcentrifuge tube, combine the propargyl-modified antibody in PBS with the azide-modified payload (typically at a molar excess of 5-10 fold over the antibody).

-

In a separate tube, pre-mix the CuSO4 and THPTA solutions (e.g., at a 1:5 molar ratio) to form the copper-ligand complex.

-

Add the copper-ligand complex to the antibody-payload mixture.

-

Initiate the reaction by adding the sodium ascorbate solution.

-

Incubate the reaction at room temperature for 1-2 hours, protected from light.

-

Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unreacted payload and other small molecules.

-

Characterize the purified ADC for DAR, purity, and aggregation.

-

Characterization of the ADC

Hydrophobic Interaction Chromatography (HIC)-HPLC for DAR Determination

HIC-HPLC is a powerful technique for determining the average DAR and the distribution of different drug-loaded species in an ADC preparation.[14][15][16][17][18]

-

Materials:

-

HIC column (e.g., TSKgel Butyl-NPR)

-

Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate in 25 mM sodium phosphate, pH 7.0)

-

Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)

-

HPLC system with a UV detector

-

-

Procedure:

-

Equilibrate the HIC column with Mobile Phase A.

-

Inject the ADC sample.

-

Elute the different ADC species using a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B).

-

Monitor the elution profile at 280 nm.

-

The different peaks correspond to ADC species with different DARs (e.g., DAR0, DAR2, DAR4, etc.).

-

Calculate the average DAR by integrating the peak areas of the different species.

-

Mass Spectrometry for DAR Confirmation

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), can be used to confirm the DAR and identify the specific conjugation sites.[14][15][16][17][18]

In Vitro Assays

Plasma Stability Assay

This assay assesses the stability of the ADC in plasma, which is crucial for predicting its in vivo behavior.[19][20][21][22][23]

-

Materials:

-

ADC

-

Plasma from different species (e.g., human, mouse, rat, cynomolgus monkey)

-

Phosphate-buffered saline (PBS)

-

ELISA plates

-

Detection antibodies

-

LC-MS system

-

-

Procedure:

-

Incubate the ADC in plasma at 37°C for various time points (e.g., 0, 24, 48, 72, 96, 120, 144, 168 hours).

-

At each time point, take an aliquot of the plasma sample.

-

Analyze the samples to determine the concentration of the intact ADC (e.g., by ELISA) and the amount of released payload (e.g., by LC-MS).

-

Calculate the half-life of the ADC in plasma.

-

Glutathione Cleavage Assay

This assay evaluates the efficiency of payload release from the ADC in a reducing environment, mimicking the intracellular conditions.[11]

-

Materials:

-

ADC

-

Glutathione (GSH)

-

Phosphate-buffered saline (PBS), pH 7.4

-

RP-HPLC or LC-MS system

-

-

Procedure:

-

Incubate the ADC with a physiological concentration of GSH (e.g., 5 mM) in PBS at 37°C.

-

Take aliquots at different time points (e.g., 0, 1, 2, 4, 8, 24 hours).

-

Analyze the samples by RP-HPLC or LC-MS to quantify the amount of released payload.

-

Determine the rate and extent of payload release.

-

In Vitro Cytotoxicity Assay (MTT/XTT)

This assay measures the cytotoxic activity of the ADC against cancer cells.

-

Materials:

-

Antigen-positive and antigen-negative cancer cell lines

-

Cell culture medium and supplements

-

ADC and free payload

-

MTT or XTT reagent

-

Solubilization solution (for MTT)

-

96-well plates

-

Plate reader

-

-

Procedure:

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the ADC and the free payload.

-

Incubate for a defined period (e.g., 72 or 96 hours).

-

Add the MTT or XTT reagent and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength.

-

Calculate the IC50 values for the ADC and the free payload.

-

Bystander Effect Assay

This assay assesses the ability of the released payload to kill neighboring antigen-negative cells.

-

Materials:

-

Antigen-positive and antigen-negative cancer cell lines (one of which is fluorescently labeled)

-

Co-culture medium

-

ADC

-

96-well plates

-

Fluorescence microscope or plate reader

-

-

Procedure:

-

Co-culture the antigen-positive and fluorescently labeled antigen-negative cells in 96-well plates.

-

Treat the co-culture with the ADC.

-

After a defined incubation period, assess the viability of the fluorescently labeled antigen-negative cells using microscopy or a plate reader.

-

Quantify the extent of bystander killing.

-

Tubulin Polymerization Inhibition Assay

This assay is relevant for payloads that act as tubulin inhibitors (e.g., auristatins, maytansinoids).[2][24][25][26][27]

-

Materials:

-

Purified tubulin

-

Polymerization buffer

-

GTP

-

Payload (e.g., MMAE, DM1)

-

Spectrophotometer or fluorometer

-

-

Procedure:

-

Incubate the purified tubulin with the payload at various concentrations.

-

Initiate polymerization by adding GTP and warming the mixture to 37°C.

-

Monitor the increase in turbidity or fluorescence over time.

-

Determine the effect of the payload on the rate and extent of tubulin polymerization.

-

Visualization of Pathways and Workflows

Experimental Workflows

Overall workflow for ADC development.

Signaling Pathways